molecular formula C9H8BrNO B13212620 5-Bromo-2,7-dimethyl-1,3-benzoxazole

5-Bromo-2,7-dimethyl-1,3-benzoxazole

Cat. No.: B13212620
M. Wt: 226.07 g/mol
InChI Key: MFAZDMPTFFLGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,7-dimethyl-1,3-benzoxazole is a synthetically designed benzoxazole derivative intended for research and development purposes. This compound features a benzoxazole core structure—a privileged scaffold in medicinal chemistry—that is strategically substituted with bromo and methyl groups to modulate its electronic properties and biological activity . Benzoxazole derivatives are recognized for their wide spectrum of pharmacological activities, including significant antimicrobial and anticancer properties . Research Applications and Biological Evaluation Benzoxazole-based compounds are extensively investigated as promising templates for new therapeutic agents. Structural analogs of this compound, particularly those incorporating bromine and methyl substituents, have demonstrated potent activity against a range of pathogenic fungi and bacteria . In antifungal research, similar N-phenacyl benzoxazole derivatives have shown efficacy against Candida albicans and other Candida strains, including isolates resistant to conventional azole drugs . The proposed mechanism of action for such compounds is pleiotropic, involving the perturbation of total sterol content, inhibition of efflux pumps, and disruption of mitochondrial function in fungal cells . In antibacterial and anticancer studies, other brominated benzoxazole analogs have exhibited promising minimal inhibitory concentrations (MIC) against various bacterial strains and cytotoxic effects against human cancer cell lines, such as colorectal carcinoma (HCT-116) . The methyl group at the 2-position is known to enhance the compound's metabolic stability . Note to Researchers This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for detailed synthetic methodologies and spectroscopic data on related benzoxazole compounds to inform their experimental design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

5-bromo-2,7-dimethyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-5-3-7(10)4-8-9(5)12-6(2)11-8/h3-4H,1-2H3

InChI Key

MFAZDMPTFFLGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)C)Br

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2,7 Dimethyl 1,3 Benzoxazole

Functional Group Interconversions on the Benzoxazole (B165842) Scaffold

The substituents on the 5-Bromo-2,7-dimethyl-1,3-benzoxazole scaffold—the bromine atom and two methyl groups—as well as the heteroatoms of the oxazole (B20620) ring, provide multiple sites for chemical modification.

Reactions at the Bromine Moiety (e.g., Nucleophilic Substitution, Cross-Coupling Reactions)

The bromine atom at the C-5 position is a key functional handle for derivatization, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): While the benzoxazole ring is electron-rich, making SNAr challenging, such reactions can be facilitated on highly electron-deficient heterocyclic systems. organic-chemistry.org For this compound, SNAr reactions with strong nucleophiles like amines (morpholine, piperidine) or thiols could potentially occur, especially under forcing conditions (high temperature, strong base). mdpi.comresearchgate.net Studies on related dibromo-heterocycles have shown that selective mono- or di-substitution can be achieved by carefully controlling reaction conditions. mdpi.comresearchgate.netmdpi.com For instance, reactions with thiols often lead to bis-derivatives, while reactions with certain amines can be controlled to yield mono-substituted products. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the C-5 position. The C-Br bond is amenable to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. researchgate.netnih.gov A variety of (hetero)aryl groups, alkynes, and other moieties can be introduced using this methodology. researchgate.netmdpi-res.com

Below is a table summarizing potential cross-coupling reactions at the C-5 position.

Reaction NameCoupling PartnerCatalyst/Conditions (Typical)Resulting Structure
Suzuki Coupling Aryl/Heteroaryl Boronic Acid or EsterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃)5-Aryl-2,7-dimethyl-1,3-benzoxazole
Sonogashira Coupling Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)5-Alkynyl-2,7-dimethyl-1,3-benzoxazole
Heck Coupling AlkenePd catalyst, Base (e.g., Et₃N)5-Alkenyl-2,7-dimethyl-1,3-benzoxazole
Buchwald-Hartwig Amination AminePd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)5-Amino-2,7-dimethyl-1,3-benzoxazole
Stille Coupling OrganostannanePd catalyst5-Aryl/Alkenyl-2,7-dimethyl-1,3-benzoxazole

Reactivity of Methyl Groups at Positions 2 and 7

The methyl groups at the C-2 and C-7 positions also offer opportunities for functionalization, although they are generally less reactive than the bromine atom.

The C-2 methyl group is analogous to the methyl group in 2-methylbenzoxazole. It possesses acidic protons and can participate in condensation reactions with aldehydes and other electrophiles, typically after deprotonation with a strong base. This reactivity allows for the extension of the side chain at this position.

The C-7 methyl group is attached to the benzene (B151609) portion of the scaffold. Its reactivity is more typical of a methyl group on an aromatic ring (e.g., toluene). It can undergo free-radical halogenation or oxidation to a carboxylic acid under strong oxidizing conditions, provided the rest of the molecule is stable to these conditions.

Transformations Involving the Heteroatoms (Oxygen and Nitrogen)

The oxygen and nitrogen atoms in the oxazole ring influence the ring's electronic properties and can also be sites of reaction.

Nitrogen (N-3): The nitrogen atom possesses a lone pair of electrons and is basic, though its basicity is reduced by its involvement in the aromatic system. It can be protonated by strong acids or alkylated to form a quaternary benzoxazolium salt. This quaternization increases the electrophilicity of the benzoxazole ring system.

Oxygen (O-1): The oxygen atom is less reactive but is crucial to the stability and aromaticity of the ring. Under harsh acidic conditions, protonation of the oxygen could initiate ring-opening hydrolysis, although the benzoxazole ring is generally considered quite stable. rsc.org

Investigation of Reaction Mechanisms for Derivatization

The mechanisms for derivatizing this compound are characteristic of aromatic and heterocyclic compounds.

Mechanism of Cross-Coupling: The Suzuki coupling, for example, follows a well-established catalytic cycle involving three main steps:

Oxidative Addition: The C-Br bond of the benzoxazole reacts with a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. researchgate.net

Mechanism of Nucleophilic Aromatic Substitution (SNAr): This reaction typically proceeds through a two-step addition-elimination mechanism. organic-chemistry.org

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the heteroaromatic ring system is crucial for stabilizing this intermediate.

Elimination: The bromide ion is expelled as a leaving group, and the aromaticity of the ring is restored. organic-chemistry.org

Mechanism of Electrophilic Aromatic Substitution (EAS): This involves the attack of the π-system of the benzene ring on a strong electrophile. masterorganicchemistry.comyoutube.com

Attack on Electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis on the Benzoxazole Ring

The substitution pattern on the benzene portion of the molecule is governed by the directing effects of the existing substituents: the fused oxazole ring, the bromine atom, and the C-7 methyl group.

Fused Oxazole Ring: The heteroatoms (O and N) donate electron density into the benzene ring through resonance, making the benzoxazole system activated towards EAS and acting as an ortho, para-director. globalresearchonline.net Relative to the fusion points, this directs incoming electrophiles to the C-4 and C-6 positions.

Bromine (at C-5): As a halogen, bromine is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director due to resonance donation of its lone pairs. It directs incoming electrophiles to the C-4 and C-6 positions.

Methyl Group (at C-7): The methyl group is an activating group through hyperconjugation and induction, and it is an ortho, para-director. It directs towards the C-6 position (the ortho position) and the C-4 position (the para position).

Since all substituents reinforce the direction of electrophiles to the C-4 and C-6 positions, electrophilic aromatic substitution is expected to occur at these sites, likely yielding a mixture of products. Steric hindrance from the C-7 methyl group might slightly favor substitution at the C-4 position.

SubstituentTypeDirecting EffectFavored Positions
Fused Oxazole Ring Activating, o,p-directingResonance donationC-4, C-6
Bromine (C-5) Deactivating, o,p-directingInductive withdrawal, Resonance donationC-4, C-6
Methyl (C-7) Activating, o,p-directingInductive donation, HyperconjugationC-4, C-6

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution primarily occurs at the C-5 position, involving the displacement of the bromine atom as described in section 3.1.1. mdpi.comresearchgate.net This reaction is facilitated if the attacking nucleophile is strong and the ring system can stabilize the intermediate negative charge.

Stability Studies under Varied Reaction Conditions

The this compound molecule is generally stable due to its aromatic character. globalresearchonline.net However, its stability is influenced by pH, temperature, and the presence of strong reagents.

Acidic Conditions: The benzoxazole ring is relatively stable in dilute acids. However, in strong, hot acidic solutions, it can undergo hydrolysis. The reaction is likely initiated by protonation of the nitrogen atom, followed by nucleophilic attack of water at the C-2 position, leading to ring opening to form an N-acylated 2-aminophenol (B121084) derivative.

Basic Conditions: The benzoxazole ring is generally stable towards basic conditions. The C-H bonds of the aromatic ring are not acidic enough to be deprotonated by common bases. The ester-like nature of the O-C-N linkage is part of a stable aromatic system and is not readily cleaved by bases under normal conditions.

Thermal Stability: Aromatic heterocyclic compounds like this one tend to be thermally stable and can often be distilled or sublimed under reduced pressure. However, prolonged exposure to very high temperatures, especially in the presence of oxygen, can lead to decomposition. Dibromo derivatives of related heterocycles have been shown to be thermally stable. mdpi.com

Photochemical Stability: Many benzoxazole derivatives are photoluminescent and can undergo photochemical reactions upon UV irradiation. acs.org The stability to light would depend on the specific conditions and the presence of photosensitizers.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 Bromo 2,7 Dimethyl 1,3 Benzoxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete structural assignment can be achieved.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Bromo-2,7-dimethyl-1,3-benzoxazole, the spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. Based on data from structurally related compounds like 5-bromobenzoxazole and 7-methylbenzoxazole, a predicted ¹H NMR chemical shift assignment can be proposed. rsc.org

The aromatic region would feature two singlets corresponding to the H-4 and H-6 protons, as they lack adjacent protons for spin-spin coupling. The aliphatic region would contain three singlets for the methyl groups at the C-2 and C-7 positions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The structure of this compound contains eleven unique carbon atoms, which should result in eleven distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be predicted by considering the electronic effects of the substituents (bromo and methyl groups) and the heteroatoms (nitrogen and oxygen) on the benzoxazole (B165842) core. mdpi.com For instance, the C-2 carbon, being bonded to both nitrogen and oxygen, is expected to appear significantly downfield. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale / Comparison to Analogues
2-CH₃~2.6~15.0Typical chemical shift for a methyl group on a C=N bond.
7-CH₃~2.5~14.0Methyl group on an aromatic ring adjacent to a heteroatom.
H-4~7.5-Aromatic proton ortho to the oxygen atom.
H-6~7.3-Aromatic proton meta to the bromine atom.
C-2-~163.0Characteristic downfield shift for the imine carbon in the oxazole (B20620) ring. rsc.org
C-4-~125.0Aromatic CH carbon.
C-5-~117.0Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect. rsc.org
C-6-~120.0Aromatic CH carbon.
C-7-~133.0Carbon bearing a methyl group.
C-3a-~150.0Bridgehead carbon adjacent to oxygen. mdpi.com
C-7a-~141.0Bridgehead carbon adjacent to nitrogen. mdpi.com

Note: These are predicted values based on additive rules and comparison with published data for benzoxazole analogues. Actual experimental values may vary.

2D NMR Techniques

To confirm these assignments and establish connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): While limited for this specific molecule due to the lack of proton-proton coupling in the aromatic ring, it would confirm the absence of such correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the signals for H-4 and H-6 to their respective carbons (C-4 and C-6) and the methyl proton signals to their corresponding methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the 2-CH₃ protons to the C-2 and C-3a carbons, and from the H-4 proton to C-5, C-6, and C-7a, thereby confirming the substitution pattern. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₁₀BrNO).

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 mass units (m/z), [M]⁺ and [M+2]⁺.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of benzoxazoles and related brominated aromatic compounds typically proceeds through characteristic pathways. orientjchem.orgraco.cat

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Identity Fragmentation Pathway
239241[C₁₀H₁₀BrNO]⁺Molecular Ion ([M]⁺)
224226[C₉H₇BrNO]⁺Loss of a methyl radical (•CH₃) from [M]⁺
160-[C₉H₁₀N]⁺Loss of the bromine radical (•Br) from [M]⁺
145-[C₈H₇N]⁺Loss of •Br and •CH₃ from [M]⁺
116-[C₈H₆N]⁺Loss of •Br and CO from [M]⁺

Note: The fragmentation pathways are proposed based on established principles of mass spectrometry for aromatic and heterocyclic compounds.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds. For this compound, the spectrum would display characteristic absorption bands corresponding to the benzoxazole core and its substituents. nih.govjbarbiomed.com

Interactive Data Table: Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3100-3000C-H StretchingAromatic C-H
2980-2850C-H StretchingAliphatic C-H (methyl groups)
1650-1610C=N StretchingOxazole ring imine
1600-1450C=C StretchingAromatic ring
1270-1200C-O-C Asymmetric StretchingOxazole ring ether linkage
1100-1020C-O-C Symmetric StretchingOxazole ring ether linkage
850-750C-H Bending (out-of-plane)Substituted aromatic ring
700-550C-Br StretchingAryl bromide

These characteristic bands, when observed together, provide strong evidence for the benzoxazole structure.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

While a crystal structure for this compound has not been reported, analysis of closely related analogues such as 5-bromo-2,7-dimethyl-1-benzofuran derivatives provides significant insight into the expected solid-state geometry. nih.govnih.govresearchgate.net These studies show that the fused benzofuran (B130515) ring system is essentially planar. nih.govnih.gov It is expected that the benzoxazole core of the title compound would also be planar.

Furthermore, X-ray analysis reveals how molecules pack together in the crystal lattice. In the crystal structures of analogous bromo-substituted compounds, intermolecular interactions such as Br···Br contacts and π–π stacking are often observed, influencing the material's bulk properties. nih.gov A crystallographic study of this compound would provide similar definitive information about its molecular geometry and supramolecular assembly.

Interactive Data Table: Representative Crystal Data for a Structural Analogue (5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuran) nih.gov

Parameter Value
Chemical FormulaC₁₇H₁₅BrO₃S
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.1554 (2)
b (Å)9.9790 (2)
c (Å)10.1260 (2)
α (°)77.410 (1)
β (°)77.114 (1)
γ (°)76.009 (1)

Data from a structurally similar benzofuran derivative, illustrating the type of information obtained from X-ray crystallography. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. In the synthesis of benzoxazole analogues, TLC is commonly used to determine when the starting materials have been consumed. researchgate.net The purity of the final product can be estimated by the presence of a single spot on the TLC plate when visualized under UV light or with a staining agent. The retention factor (Rƒ) value is characteristic for a compound in a given solvent system (e.g., hexane-ethyl acetate). nih.govresearchgate.net

Column Chromatography

For the purification of the crude product, column chromatography is the standard method. This technique separates the desired compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase (typically silica (B1680970) gel). The choice of eluent (mobile phase) is guided by preliminary TLC experiments to achieve optimal separation. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the quantitative determination of purity. Using a high-resolution column (e.g., C18) and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), a sharp, symmetrical peak for the main compound can be obtained. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. HPLC is also a crucial tool for stability studies and quality control. jbarbiomed.com

Based on a comprehensive review of available scientific literature, detailed theoretical and computational studies specifically focused on This compound are not present in the public domain. While extensive research exists for the broader class of benzoxazole derivatives, the specific data required to populate the requested article outline for this particular compound, including quantum chemical calculations, molecular dynamics simulations, and in silico ligand-target interaction studies, has not been published.

General methodologies pertinent to the requested topics are well-established in computational chemistry and are frequently applied to novel compounds. For instance, studies on other substituted benzoxazoles often include:

Quantum Chemical Calculations: Density Functional Theory (DFT) is commonly used to optimize molecular geometry and predict electronic properties. dergipark.org.tr These calculations help in understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT calculations. It provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity.

Electrostatic Potential (ESP) Surface Mapping: ESP maps are valuable for identifying nucleophilic and electrophilic sites within a molecule, which is crucial for predicting how it will interact with other molecules and biological targets. dergipark.org.trresearchgate.net

Molecular Docking and In Silico Studies: These computational techniques are employed to predict the binding affinity and interaction modes of a molecule with the active site of a protein or enzyme. nih.govnih.gov Such studies are fundamental in drug discovery for assessing the potential of a compound as a therapeutic agent.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a molecule over time, providing information on its conformational flexibility and the stability of its interactions with biological targets. acs.orgresearchgate.net

Although these computational tools are frequently applied to various benzoxazole derivatives to explore their potential in medicinal chemistry and materials science tandfonline.comnih.govresearchgate.net, the specific outputs, data tables, and detailed research findings for this compound are not available. Therefore, it is not possible to construct the scientifically accurate and data-specific article as requested.

Theoretical and Computational Investigations of 5 Bromo 2,7 Dimethyl 1,3 Benzoxazole

In Silico Studies for Ligand-Target Interactions (e.g., Molecular Docking with Enzyme Active Sites, Receptor Binding Sites)

Structure-Activity Relationship (SAR) Derivation from Computational Models

Computational models are instrumental in deriving Structure-Activity Relationships (SAR), which correlate a molecule's three-dimensional structure with its biological activity. For heterocyclic compounds like benzoxazoles, techniques such as Density Functional Theory (DFT) and molecular docking are commonly employed to understand their reactivity and interaction with biological targets.

For instance, studies on related benzoxazole (B165842) derivatives utilize DFT calculations to analyze molecular orbitals, charge distribution, and electron density, which are crucial for predicting reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for example, indicate a molecule's susceptibility to electrophilic and nucleophilic attack. In a study on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, DFT analysis highlighted the reactive importance of the carbonyl and NH2 groups, along with the bromine atom. researchgate.net Such analyses for 5-Bromo-2,7-dimethyl-1,3-benzoxazole would likely identify the bromine atom, the oxygen and nitrogen heteroatoms of the oxazole (B20620) ring, and the methyl groups on the benzene (B151609) ring as key sites for interaction and potential modification to tune biological activity.

Molecular docking simulations are another critical tool for SAR, predicting how a ligand might bind to a protein's active site. For a novel benzoxazole derivative, molecular docking suggested potential inhibitory activity against the GyrB complex. researchgate.net Similarly, in silico studies on benzofuran-1,3,4-oxadiazoles, which share structural motifs with benzoxazoles, revealed that bromo-substituted derivatives exhibited significant binding energies against Mycobacterium tuberculosis polyketide synthase 13. nih.gov These examples underscore how computational approaches could be used to build an SAR model for this compound, guiding the design of analogs with potentially enhanced biological activities. The bromine atom, in particular, is often a key feature in SAR studies of halogenated compounds, as it can participate in halogen bonding and alter the electronic properties of the molecule. nih.gov

A hypothetical SAR study on this compound would likely involve the systematic modification of the substituent groups (bromo and methyl) and computational evaluation of the resulting changes in binding affinity to a specific biological target.

Table 1: Illustrative Computational Data for SAR Analysis of Related Benzofuran (B130515) Derivatives

CompoundTarget EnzymeBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
BF3 (bromobenzofuran-oxadiazole)Mtb Pks13-14.23Amino acids in the active site
BF4 (bromobenzofuran-oxadiazole)Mtb Pks13-14.82Amino acids in the active site
BF8 (bromobenzofuran-oxadiazole)Mtb Pks13-14.11Amino acids in the active site
TAM-16 (standard inhibitor)Mtb Pks13-14.61Amino acids in the active site

This table is based on data for related bromobenzofuran-oxadiazole compounds to illustrate the type of data generated in computational SAR studies. nih.gov

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These interactions are fundamental to a compound's physical properties, such as melting point and solubility. X-ray crystallography is the definitive method for determining crystal structures, and the analysis of these structures reveals the nature and geometry of intermolecular forces. For bromo-substituted heterocyclic compounds, hydrogen bonding, π-stacking, and halogen bonding are typically significant.

For various 5-bromo-2,7-dimethyl-1-benzofuran derivatives, which are structurally very similar to the title compound, X-ray diffraction studies have revealed a rich variety of intermolecular interactions. In one derivative, molecules are linked into supramolecular layers by weak C-H···O, C-H···π, and C-S···π interactions. nih.govresearchgate.net In another, C-H···O hydrogen bonds lead to the formation of inversion dimers, which are further connected by Br···Br contacts into supramolecular sheets. nih.gov The presence of Br···Br interactions, a type of halogen bond, is a notable feature in the crystal packing of many brominated organic compounds. nih.govresearchgate.net

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are commonly observed in these systems, contributing to the stability of the crystal lattice. researchgate.net Given these precedents, it is highly probable that the crystal structure of this compound would be stabilized by a combination of C-H···O and/or C-H···N hydrogen bonds, π-π stacking between the benzoxazole rings, and potentially halogen bonding involving the bromine atom (Br···Br or Br···N/O interactions).

Table 2: Summary of Intermolecular Interactions in Structurally Related Compounds

CompoundInteraction TypeDistance (Å) / Geometry
5-Bromo-2,7-dimethyl-3-(4-methylphenylsulfonyl)-1-benzofuranC-H···O-
Br···Br3.6517 (4)
5-Bromo-2,4,6-trimethyl-3-[(2-methylphenyl)sulfinyl]-1-benzofuranC-H···O-
Br···Br3.4521 (5)
C-H···π-
π–π stackingCentroid–centroid distance = 3.573 (2)
Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylateC-H···O-
C-H···N-
H···H34.4% of intermolecular contacts

This table summarizes key intermolecular interactions and their geometric parameters as reported for closely related bromo-substituted benzofuran and oxazole derivatives. researchgate.netvensel.orgnih.govresearchgate.net

Exploration of Research Applications and Bio Inspired Investigations of 5 Bromo 2,7 Dimethyl 1,3 Benzoxazole Derivatives

Design and Synthesis as Scaffolds for Advanced Molecular Probes and Ligands

The benzoxazole (B165842) core is a valuable scaffold in the development of specialized chemical tools due to its rigid, planar structure and unique electronic properties. However, research specifically detailing the design and synthesis of 5-Bromo-2,7-dimethyl-1,3-benzoxazole for these applications is not extensively documented. The potential applications are inferred from studies on analogous compounds.

Applications in Fluorescent Probes and Bioimaging Research

Benzoxazole and its derivatives are recognized for their promising photoluminescent properties, making them attractive candidates for fluorescent probes. periodikos.com.br Their fluorescence is often sensitive to the local environment, a desirable characteristic for bioimaging applications. periodikos.com.br Studies on related structures, such as 2,1,3-benzoxadiazoles, have demonstrated their utility as fluorophores. frontiersin.org These compounds can be incorporated into larger molecular systems designed to detect specific analytes or biological molecules. frontiersin.org While the benzoxazole scaffold is a known fluorophore, specific research into the application of this compound as a fluorescent probe or in bioimaging has not been prominently reported in the available literature.

Development as Ligands for Transition Metal Catalysis Research

The nitrogen atom in the oxazole (B20620) ring of benzoxazole derivatives can act as a coordination site for transition metals, suggesting their potential as ligands in catalysis. Research has demonstrated that ligands incorporating the benzoxazole moiety can form stable complexes with various transition metals, including copper, cobalt, nickel, and zinc. nih.gov These complexes have been investigated for their catalytic and biological activities. nih.govscilit.com For instance, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts in polymerization reactions. mdpi.com Similarly, bromo-substituted phenylbenzothiazole, a related heterocyclic structure, has been used to create iridium(III) complexes with specific photophysical properties. nih.gov Despite the general utility of the benzoxazole scaffold in ligand design, the development and application of this compound specifically as a ligand for transition metal catalysis is not a well-documented area of research.

Investigation as Chiral Auxiliaries and Receptors in Asymmetric Synthesis

The rigid structure of the benzoxazole ring system presents a potential framework for the development of chiral auxiliaries or receptors. In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. There is, however, a notable lack of specific research in the scientific literature investigating this compound or its closely related derivatives for applications as chiral auxiliaries or receptors in asymmetric synthesis.

Role in Medicinal Chemistry Research as Bioactive Scaffolds (Focus on Mechanisms)

The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. researchgate.net Research into bromo-substituted benzoxazoles has elucidated several mechanisms of action against microbial and cancer cell lines.

Investigations into Antimicrobial and Antifungal Mechanisms

Bromo-substituted benzoxazole derivatives have been synthesized and evaluated for their antibacterial properties. One such compound, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, demonstrated moderate antibacterial activity. esisresearch.org Molecular docking studies of this derivative suggest a potential mechanism of action through the inhibition of the bacterial enzyme DNA gyrase, specifically targeting the GyrB subunit. researchgate.netesisresearch.org DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. bohrium.com The computational results indicated that features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobicity contribute to this inhibitory activity. bohrium.com

The general structure of the benzoxazole derivative plays a role in its efficacy. Studies comparing different benzoxazole structures have found that those without a methylene (B1212753) bridge between the oxazole ring and an attached phenyl ring tend to be more active antimicrobials. bohrium.com

Exploration of Anticancer and Antitumor Mechanisms (e.g., Enzyme Inhibition, Cellular Pathway Disruption, Apoptosis Induction in Cell Lines)

Derivatives of bromo-benzoxazole have shown significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.

One closely related compound, 5-amino-2-[p-bromophenyl]-benzoxazole , has demonstrated significant anticancer effects in breast cancer cell lines (MCF-7 and MDA-MB). bibliomed.org Its mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). bibliomed.org This compound was shown to decrease the levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. bibliomed.org Furthermore, it influences apoptosis-related proteins, causing a decrease in caspase 9 and NF-κB levels. bibliomed.org

Another mechanistic pathway involves the Aryl Hydrocarbon Receptor (AhR). Certain benzoxazole derivatives, designed as analogues of the anticancer prodrug Phortress, exert their effect through this receptor. nih.gov Their active metabolites are potent agonists of AhR, which in turn activates the expression of the cytochrome P450 CYP1A1 gene. nih.gov The induction of this enzyme is linked to the anticancer activity of these compounds. nih.gov

Enzyme inhibition is another key mechanism. Benzoxazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed in cancer cells and plays a crucial role in cell proliferation and survival. bohrium.com

The table below summarizes the observed anticancer effects and mechanisms of a representative bromo-benzoxazole derivative on different breast cancer cell lines.

CompoundCell LineKey Mechanistic Findings
5-amino-2-[p-bromophenyl]-benzoxazole MCF-7 (ER+)Induces apoptosis; Decreases VEGF levels. bibliomed.org
MDA-MB (ER-)Induces apoptosis; More pronounced decrease in VEGF compared to MCF-7; Decreases caspase 9 and NF-κB levels. bibliomed.org

Studies on Anti-inflammatory and Analgesic Mechanisms

The benzoxazole scaffold is a prominent feature in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic effects. rsc.orgdiva-portal.orgnih.gov Research into this area has revealed that specific structural modifications to the benzoxazole core can lead to potent compounds for pain and inflammation management.

Studies have demonstrated that certain benzoxazole derivatives possess significant anti-nociceptive and anti-inflammatory properties, sometimes exceeding the potency of established drugs. rsc.orgrsc.org For instance, in an acetic acid-induced writhing test in mice, a standard model for assessing analgesia, two 2-mercaptobenzoxazole (B50546) derivatives were found to have a stronger analgesic effect than the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. rsc.org Similarly, in a carrageenan-induced paw edema test, an established model for inflammation, several newly synthesized benzoxazole derivatives showed promising anti-inflammatory effects. rsc.org

The mechanism of action for these effects is an area of active investigation. One promising strategy involves the inhibition of specific enzymes implicated in pain and inflammation pathways. A series of novel 2-pyrrolidinone (B116388) linked benzoxazole derivatives were designed and screened as inhibitors of human monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) which plays a key role in pain signaling. Two compounds from this series demonstrated particularly potent and selective inhibition of MAGL, with IC50 values in the nanomolar range.

Table 1: MAGL Inhibition by 2-Pyrrolidinone Linked Benzoxazole Derivatives A selection of derivatives and their inhibitory concentrations against the MAGL enzyme.

CompoundSubstituentIC50 (nM)
19 4-NO₂ phenyl8.4
20 4-SO₂NH₂ phenyl7.6

Data sourced from MDPI

These findings underscore the potential of the benzoxazole framework as a template for developing new generations of anti-inflammatory and analgesic agents. rsc.orgdiva-portal.org Further structural modifications may lead to compounds with even greater potency and improved therapeutic profiles. rsc.org

Research on Enzyme Inhibition Mechanisms (e.g., DNA Gyrase, Topoisomerase II, DprE1 Enzyme)

Derivatives of this compound are part of a larger class of benzoxazole compounds that have been extensively studied for their ability to inhibit crucial microbial and human enzymes, forming the basis for their investigation as antimicrobial and anticancer agents.

DNA Gyrase and Topoisomerase II Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. Molecular docking studies have suggested that the antibacterial activity of 2-substituted benzoxazole derivatives can be linked to the inhibition of DNA gyrase. The benzoxazole scaffold is considered a promising bicyclic ring structure for developing effective DNA gyrase inhibitors.

In addition to bacterial enzymes, benzoxazole derivatives have been shown to inhibit human topoisomerases. Human DNA topoisomerase IIα (Topo II) is a vital enzyme for managing DNA topology during cell division and is a key target for many anticancer drugs. A study of 2-substituted benzoxazoles found that several compounds effectively inhibited human Topo II. Notably, the compound 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as the most effective Topo II inhibitor in the series, with an IC50 value of 71 µM. Another derivative, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole, was found to inhibit both Topo I and Topo II.

Table 2: Inhibition of Human Topoisomerase IIα by Benzoxazole Derivatives Selected compounds and their 50% inhibitory concentrations.

CompoundIC50 (µM)
2-(4'-bromophenyl)-6-nitrobenzoxazole71
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole>100

Data sourced from ResearchGate

DprE1 Enzyme Inhibition

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a critical role in the biosynthesis of the bacterial cell wall. This makes it a prime target for novel anti-tuberculosis drugs. Molecular hybridization has been used to combine the benzoxazole scaffold with other bioactive groups, such as 1,2,3-triazoles, to create potent DprE1 inhibitors. In a study assessing a series of 1,2,3-triazole-linked benzoxazole derivatives, two compounds, BOK-2 and BOK-3, demonstrated significant DprE1 inhibition with IC50 values of 2.2 µM and 3.0 µM, respectively, comparable to the standard drug TCA-1.

Receptor Antagonism Studies (e.g., Adenosine (B11128) A2A Receptor)

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor that has been identified as a significant therapeutic target for neurodegenerative diseases like Parkinson's disease. rsc.org The benzoxazole ring has proven to be a highly effective scaffold for the design of new A2A receptor antagonists. rsc.org

Research has focused on modifying the benzoxazole core to enhance affinity and antagonist activity. In one study, a series of 2-furoyl-benzoxazoles were identified as potential A2AR antagonists, though they initially showed binding in the micromolar range. rsc.org To improve upon these initial findings, further modifications were explored at the C5 and C7 positions of the benzoxazole ring, guided by docking studies. rsc.org These structural changes led to the development of compounds with significantly enhanced, nanomolar-range affinity for the human A2A receptor (hA2AR). rsc.org For example, compound 6a from this modified series exhibited a Kᵢ of 40 nM and a high antagonist activity with an IC50 of 70.6 nM. rsc.org This demonstrates that targeted substitutions on the benzoxazole skeleton can dramatically improve pharmacological activity at the A2A receptor.

Table 3: Adenosine A2A Receptor Antagonist Activity of a Modified Benzoxazole Derivative Binding affinity and functional antagonist activity for a lead compound.

CompoundBinding Affinity (Kᵢ, nM)Antagonist Activity (IC50, nM)
6a 40 rsc.org70.6 rsc.org

Data sourced from PubMed rsc.org

Applications in Materials Science Research

The rigid, planar, and electron-rich structure of the benzoxazole core makes its derivatives highly suitable for a range of applications in materials science, particularly in the field of optoelectronics.

Development in Organic Light-Emitting Diodes (OLEDs) and Electronic Devices

Benzoxazole derivatives are widely recognized for their utility as fluorescent materials in the development of Organic Light-Emitting Diodes (OLEDs). They can function as efficient emitters or as dopants in emissive layers. The specific properties can be tuned by altering the substituents on the benzoxazole ring system.

For example, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx), a bis-chromophore, has been used in OLEDs with neat film configurations. Devices incorporating BBzx as the emissive layer displayed a deep blue emission at 430 nm with Commission Internationale de L'Eclairage (CIE) coordinates of (0.157, 0.044) and achieved an external quantum efficiency (EQE) of 1.2%. Another derivative, 2-(4-styrylphenyl)benzoxazole, has also been noted for its use as an emitting material in OLEDs.

More complex benzoxazole derivatives have shown exceptional performance. The compound 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) exhibits a high quantum yield of 72.26% and demonstrates excellent optical waveguide performance, making it a promising material for advanced optoelectronic applications.

Table 4: Performance of Selected Benzoxazole Derivatives in OLEDs Key performance metrics for different benzoxazole-based materials.

CompoundApplicationEQE (%)CIE CoordinatesEmission λ (nm)
BBzx Deep-blue emitter1.2(0.157, 0.044)430
BBON Optoelectronics72.26 (Quantum Yield)N/A477

Data sourced from SPIE Digital Library and ResearchGate

Research in Photochromic and Thermochromic Materials

Photochromic materials are compounds that undergo a reversible change in color upon exposure to light. This property makes them valuable for applications such as smart windows, optical data storage, and molecular switches. Research has shown that some benzoxazole derivatives exhibit photochromic behavior. Azobis(benzoxazole), for instance, acts as a visible-light responsive photoswitch, capable of reversible isomerization.

In a related phenomenon, certain benzoxazole derivatives display piezochromism—a change in color in response to mechanical pressure. The compound 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) shows significant piezochromic shifts under high pressure, with its emission wavelength shifting from 477 nm to 545 nm. This property, along with its remarkable mechanical elasticity, makes it ideal for use in smart sensors and flexible electronic devices.

Utilization as Organic Brightening Agents and Scintillators

The strong fluorescence of many benzoxazole derivatives has led to their commercial use as optical brightening agents, also known as fluorescent whitening agents. These compounds absorb light in the ultraviolet spectrum and re-emit it in the blue portion of the visible spectrum, causing materials like textiles and plastics to appear whiter and brighter. A US patent describes 2-(cyanostyryl)-benzoxazoles as excellent optical brighteners specifically for polyester (B1180765) fibers. The required amount for this application is typically very low, ranging from 0.01% to 0.5% calculated on the weight of the goods.

A novel and highly specialized application of benzoxazole derivatives is in the field of scintillators—materials that emit light when excited by ionizing radiation. The compound 2-(4-styrylphenyl)benzoxazole has been developed as a novel wavelength shifter in a plastic scintillator for use in positron emission tomography (PET) scanners. In this application, the benzoxazole derivative absorbs the initial scintillation light and re-emits it at a longer wavelength (peak emission at 403 nm), which is more suitable for detection by digital silicon photomultipliers and efficient transport through long scintillator strips. This innovation opens pathways for constructing more cost-effective and MRI-compatible PET scanners.

No Publicly Available Research on the Agrochemical Applications of this compound

Despite a comprehensive search of scientific literature and databases, no specific research detailing the agrochemical applications, particularly the herbicidal and insecticidal properties, of the chemical compound this compound could be identified.

While the broader class of benzoxazole derivatives has been a subject of interest in agrochemical research for their potential biological activities, specific data, including detailed research findings and data tables concerning this compound, are not available in the public domain.

Agrochemical research often involves the synthesis and screening of large libraries of chemical compounds to identify potential candidates with desired properties. The absence of published studies on this compound suggests that this specific compound may not have been a focus of such research efforts, or that any investigations conducted have not been disclosed publicly.

General research into benzoxazole and benzothiazole (B30560) derivatives has indicated that certain compounds within this class exhibit a range of biological activities, including herbicidal and insecticidal effects. However, these findings are related to different structural analogs and cannot be specifically attributed to this compound without direct experimental evidence.

Therefore, it is not possible to provide an article subsection on the herbicidal and insecticidal properties of this compound that meets the requirements of including detailed research findings and data tables, as no such information has been published.

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of benzoxazole (B165842) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methodologies remains a significant challenge. mdpi.com Traditional methods often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. jetir.orgnih.gov Future research should focus on developing novel synthetic pathways for 5-Bromo-2,7-dimethyl-1,3-benzoxazole that offer higher yields, shorter reaction times, and milder conditions.

Key areas for exploration include:

Catalyst Development : Investigating new catalytic systems, such as those based on earth-abundant metals or nanocatalysts, could lead to more efficient and selective reactions. ijpbs.com The use of recyclable catalysts would also contribute to greener synthetic processes. organic-chemistry.org

Flow Chemistry : Continuous flow processes offer advantages in terms of scalability, safety, and precise control over reaction parameters. acs.orgcam.ac.uk Developing a flow synthesis for this compound could enable more efficient large-scale production.

Microwave and Ultrasound-Assisted Synthesis : These techniques have been shown to accelerate reaction rates and improve yields in the synthesis of other heterocyclic compounds and could be applied to the production of this compound. ijpbs.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Route Comparison for this compound

Methodology Potential Advantages Research Challenges
Novel Catalysis High efficiency, selectivity, potential for recyclability. ijpbs.com Catalyst cost, stability, and separation from the product.
Flow Chemistry Scalability, improved safety, precise reaction control. cam.ac.uk Initial setup cost, potential for clogging with solids.
Microwave/Ultrasound Rapid reaction times, increased yields. ijpbs.com Scalability limitations, specialized equipment requirements.

Advanced Structural Modifications and Combinatorial Library Design

The biological activity and material properties of benzoxazole derivatives are highly dependent on their substitution patterns. esisresearch.orgresearchgate.net A significant future direction for this compound is the systematic exploration of its structure-activity relationship (SAR) through advanced structural modifications.

This can be achieved by:

Creating Combinatorial Libraries : By systematically replacing the bromine atom and modifying the methyl groups, a library of analogs can be synthesized. acs.org This would allow for a comprehensive evaluation of how different functional groups at these positions affect the compound's properties. acs.org

Introducing Diverse Substituents : Incorporating a wide range of substituents with varying electronic and steric properties will be crucial for mapping the SAR and identifying derivatives with enhanced activity or desired characteristics. nih.gov

Table 2 outlines a potential strategy for building a combinatorial library based on the this compound scaffold.

Table 2: Combinatorial Library Design Strategy

Modification Site Potential Substituents Objective
Position 5 (Bromo) -F, -Cl, -I, -CN, -NO2, -CF3, Alkyl, Aryl Modulate electronic properties and steric bulk.
Position 2 (Methyl) -Ethyl, -Propyl, -Aryl, -Heteroaryl Explore the impact of larger or more complex groups.
Position 7 (Methyl) -Ethyl, -Propyl, -CF3 Investigate the influence of steric and electronic changes.

Deeper Mechanistic Elucidation of Biological and Material Interactions

While many benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, the precise mechanisms of action are often not fully understood. nih.govnih.govnih.gov A critical area for future research is the detailed investigation of how this compound interacts with biological targets at the molecular level.

Key research activities should include:

Target Identification and Validation : Identifying the specific proteins, enzymes, or nucleic acids that the compound interacts with.

Molecular Modeling and Simulation : Using computational tools like molecular docking and molecular dynamics simulations to predict and analyze the binding modes and interactions with biological targets. researchgate.net

Biophysical and Biochemical Assays : Employing techniques such as X-ray crystallography, NMR spectroscopy, and enzyme inhibition assays to experimentally validate the computational predictions and quantify the interactions. researchgate.net

Understanding these fundamental interactions is crucial for the rational design of more potent and selective derivatives. consensus.app

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and material science. researchgate.netijirt.orgmednexus.org For this compound, these technologies can be leveraged to accelerate the design and optimization process.

Future research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing predictive models that correlate the structural features of benzoxazole derivatives with their biological activity or material properties. ijpsdronline.com

De Novo Design : Using generative AI models to design novel benzoxazole derivatives with desired properties.

ADMET Prediction : Employing ML models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives, helping to identify promising candidates early in the development process. researchgate.net

The integration of AI and ML can significantly reduce the time and cost associated with the traditional trial-and-error approach to compound development. astrazeneca.comnih.gov

Scalable and Environmentally Responsible Production Methodologies

For any promising compound to have a real-world impact, it must be producible on a large scale in a manner that is both economically viable and environmentally sustainable. africanjournalofbiomedicalresearch.com A major challenge for the future of this compound and its derivatives is the development of scalable and green production methods. tandfonline.com

This involves:

Green Chemistry Principles : Designing synthetic routes that minimize waste, use less hazardous solvents and reagents, and are energy-efficient. jetir.orgorgchemres.orgbohrium.compharmafocuseurope.com

Process Optimization for Scale-up : Translating laboratory-scale syntheses to pilot and industrial-scale production, addressing challenges such as heat transfer, mixing, and purification. acs.orgresearchgate.net

Adherence to green chemistry principles is becoming increasingly important in the pharmaceutical and chemical industries to meet regulatory requirements and consumer expectations. numberanalytics.com

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2,7-dimethyl-1,3-benzoxazole?

The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, which involve heating precursors like substituted amides with phosphorus oxychloride (POCl₃) or other Lewis acids. Key steps include bromination and methylation at specific positions. Characterization of intermediates using high-resolution mass spectrometry (HRMS) and elemental analysis is critical to ensure purity and correct functional group incorporation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : To confirm substituent positions (e.g., bromine at C5, methyl groups at C2 and C7).
  • HRMS : For precise molecular weight determination (e.g., [M+–CO₂CH₃] fragments observed at m/z 236) .
  • Elemental analysis : To validate experimental vs. calculated values (e.g., C 73.20% calculated vs. 73.00% observed) .
  • X-ray crystallography : For unambiguous structural confirmation using software like SHELXL .

Q. What safety precautions are necessary when handling brominated benzoxazoles?

  • Use fume hoods to avoid inhalation of volatile byproducts.
  • Wear nitrile gloves and lab coats to prevent skin contact, as brominated compounds may cause irritation.
  • Store in sealed containers away from light and moisture, referencing safety data sheets (SDS) for specific handling guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical elemental composition data?

Discrepancies (e.g., C/H/N ratios) may arise from incomplete purification or side reactions. Strategies include:

  • Re-crystallization or column chromatography to isolate pure products.
  • Repeating synthesis under inert atmospheres to prevent oxidation.
  • Cross-validating with alternative techniques like X-ray diffraction .

Q. What challenges arise in X-ray crystallographic analysis due to bromine and methyl substituents?

Bromine’s high electron density can cause absorption errors, requiring longer exposure times or synchrotron radiation. Methyl groups introduce rotational disorder, complicating refinement. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) can model thermal motion and partial occupancy .

Q. How can substituent effects on electronic properties be analyzed computationally?

Density Functional Theory (DFT) calculations can predict:

  • Electron-withdrawing effects of bromine on aromatic ring reactivity.
  • Steric hindrance from methyl groups using molecular orbital simulations. Compare results with experimental UV-Vis or cyclic voltammetry data to validate computational models .

Q. How should experimental designs address conflicting bioactivity data across studies?

Variations in cell lines, assay conditions, or compound purity can lead to contradictions. Mitigation strategies include:

  • Standardizing protocols (e.g., cell culture conditions, IC₅₀ measurement methods).
  • Using internal controls (e.g., 5-bromo-2′-deoxyuridine for proliferation assays) .
  • Reporting detailed synthetic pathways and purity levels to ensure reproducibility .

Q. What methodologies optimize regioselectivity in benzoxazole functionalization?

  • Directed ortho-metallation : Use directing groups to position bromine or methyl substituents.
  • Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products.
  • Catalytic systems : Pd/Cu catalysts for cross-coupling reactions at specific sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.